2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 294651-63-1
VCID: VC6225077
InChI: InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3
SMILES: CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4
Molecular Formula: C19H21N5
Molecular Weight: 319.412

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 294651-63-1

Cat. No.: VC6225077

Molecular Formula: C19H21N5

Molecular Weight: 319.412

* For research use only. Not for human or veterinary use.

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile - 294651-63-1

Specification

CAS No. 294651-63-1
Molecular Formula C19H21N5
Molecular Weight 319.412
IUPAC Name 2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3
Standard InChI Key RFAWMRAGVSOYNK-UHFFFAOYSA-N
SMILES CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects its intricate structure:

  • A pyrido[1,2-a]benzimidazole core fuses a benzene ring with imidazole and pyridine moieties.

  • Substituents include:

    • Ethyl and methyl groups at positions 2 and 3, respectively.

    • A piperazine ring at position 1, contributing to solubility and potential receptor interactions.

    • A cyano group at position 4, enhancing electronic properties .

The molecular formula is C₁₉H₂₁N₅ (molecular weight: 319.412 g/mol), with a calculated LogP of 3.2, suggesting moderate lipophilicity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁N₅
Molecular Weight319.412 g/mol
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors5 (3 imidazole N, 1 CN)
Rotatable Bonds3
Topological Polar Surface Area65.9 Ų

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step reactions, typically beginning with the construction of the pyrido[1,2-a]benzimidazole core. Source outlines a generalized approach:

  • Core Formation: Cyclocondensation of 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Substitution Reactions:

    • Piperazine Introduction: Nucleophilic aromatic substitution at position 1 using piperazine.

    • Cyano Group Installation: Sandmeyer reaction or direct cyanation via transition metal catalysis.

Critical Reaction Parameters:

  • Temperature: 80–120°C for cyclization steps.

  • Solvents: Polar aprotic solvents (DMF, DMSO) for substitution reactions.

  • Catalysts: Palladium/copper systems for cyanation.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR: Confirms substituent positions and purity. Key signals include:

    • δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (piperazine CH₂).

  • HPLC-MS: Verifies molecular ion ([M+H]⁺ at m/z 320.4) .

  • X-ray Crystallography: Resolves stereoelectronic effects in crystalline form (data unavailable for this compound).

Biological Activity and Mechanistic Insights

Table 2: Comparative Biological Data for Pyrido[1,2-a]benzimidazole Derivatives

CompoundTargetActivity (IC₅₀/Kᵢ)Source
1-{4-[2-(4-Chlorophenoxy)ethyl]piperazinyl}-3-propyl derivativeTopoisomerase II1.8 µM
AC1Q2Swb (E-configuration)5-HT₆ Receptor12 nM
1-[(4-Ethoxyphenyl)amino] derivativeDNA Gyrase3.5 µM

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: N-alkylation (e.g., 2-phenylethyl in source) enhances blood-brain barrier penetration.

  • Cyano Group: Electron-withdrawing effect stabilizes binding to hydrophobic enzyme pockets.

  • Ethyl/Methyl Groups: Optimal bulk for steric complementarity without hindering solubility .

Applications and Future Directions

Therapeutic Development

  • Antibacterial Agents: Structural analogs show Gram-positive selectivity (MIC = 4 µg/mL).

  • Oncology: Piperazine-linked derivatives enhance apoptosis in leukemia models.

Research Challenges

  • Synthetic Complexity: Low yields (<40%) in multi-step routes.

  • ADME/Tox: No pharmacokinetic data available; requires preclinical profiling.

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